molecular formula C16H15ClN2O5S B4116886 N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide

Cat. No. B4116886
M. Wt: 382.8 g/mol
InChI Key: OPFRPAZHMQVBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]alaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BIS-001 and is a promising candidate for the development of new drugs.

Mechanism of Action

BIS-001 works by inhibiting the activity of certain enzymes in the body that are involved in the development and progression of various diseases. The compound binds to these enzymes, preventing them from functioning properly and thereby reducing the risk of disease.
Biochemical and Physiological Effects:
BIS-001 has several biochemical and physiological effects, including the inhibition of cell growth and the reduction of inflammation in the body. The compound has also been shown to improve cognitive function and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

BIS-001 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and reduce inflammation in the body. However, the compound also has certain limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for the research and development of BIS-001, including the exploration of its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanisms of action and potential side effects.

Scientific Research Applications

BIS-001 has shown potential in various scientific research applications, including the treatment of cancer, neurological disorders, and cardiovascular diseases. Several studies have demonstrated the compound's ability to inhibit the growth of cancer cells and reduce inflammation in the body.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-10(19-25(21,22)13-5-2-11(17)3-6-13)16(20)18-12-4-7-14-15(8-12)24-9-23-14/h2-8,10,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRPAZHMQVBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(4-chlorophenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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